![molecular formula C15H24N2 B5621089 N,1-dimethyl-N-(2-methylbenzyl)-4-piperidinamine](/img/structure/B5621089.png)
N,1-dimethyl-N-(2-methylbenzyl)-4-piperidinamine
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Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that aim to introduce or modify specific functional groups to achieve the desired chemical structure. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime involved the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, characterized by elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction (Xue Si-jia, 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed information about their geometry, bond lengths, angles, and conformations. For example, the crystal structure of a synthesized compound was found to belong to the monoclinic system, with specific dimensions indicating a nonplanar molecule where the piperidine exhibited a chair conformation. Such analysis provides valuable insights into the compound's molecular geometry and potential reactivity (Xue Si-jia, 2011).
Chemical Reactions and Properties
Chemical reactions involving N,1-dimethyl-N-(2-methylbenzyl)-4-piperidinamine and its derivatives can lead to a wide range of products with diverse properties. The reactivity of such compounds with different reagents under various conditions highlights their chemical versatility and potential for further derivatization. For instance, the reaction of 4-methoxybenzylideneiminium salts with methylamine and dimethylamine on heating results in the replacement of the MeO group by an alkylamino-group, showcasing the compound's reactivity and potential for generating new compounds with distinct properties (A. Blokhin et al., 1990).
Safety and Hazards
properties
IUPAC Name |
N,1-dimethyl-N-[(2-methylphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-6-4-5-7-14(13)12-17(3)15-8-10-16(2)11-9-15/h4-7,15H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGQRIDAQKEAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198522 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,1-dimethyl-N-(2-methylbenzyl)-4-piperidinamine |
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